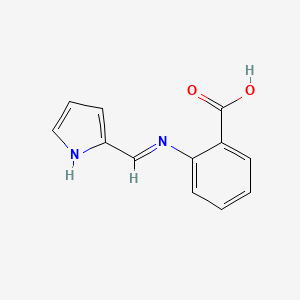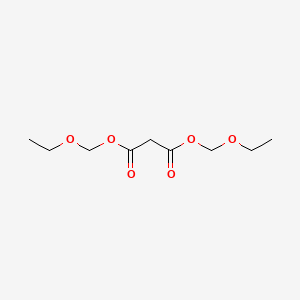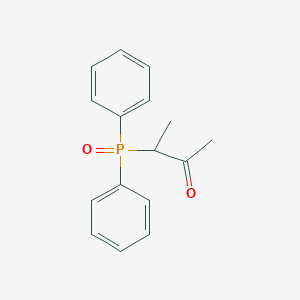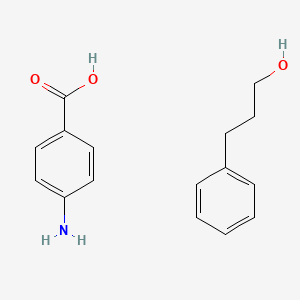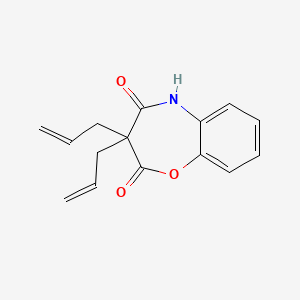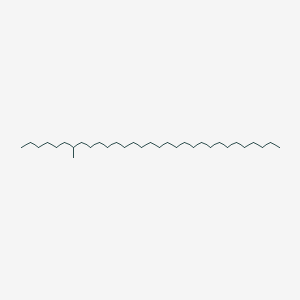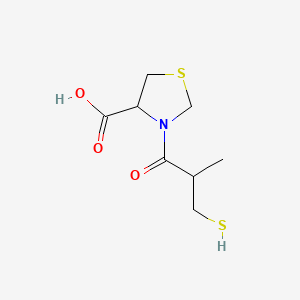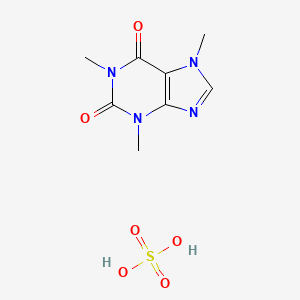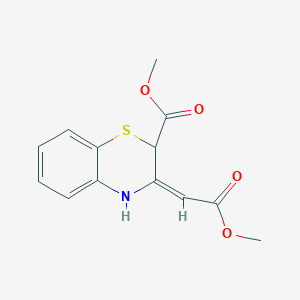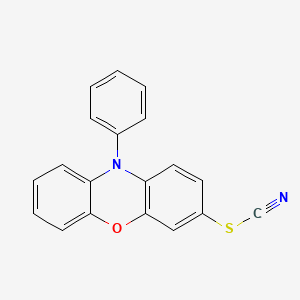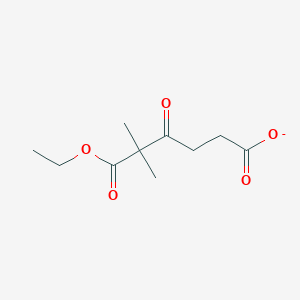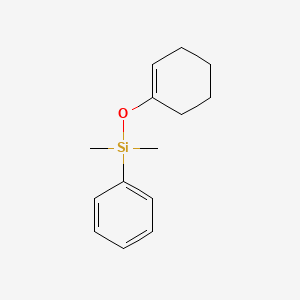
Silane, (1-cyclohexen-1-yloxy)dimethylphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (1-cyclohexen-1-yloxy)dimethylphenyl- is a specialized organosilicon compound. It is characterized by the presence of a silane group bonded to a cyclohexenyl group and a dimethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1-cyclohexen-1-yloxy)dimethylphenyl- typically involves the reaction of cyclohexen-1-ol with dimethylphenylchlorosilane under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired silane compound .
Industrial Production Methods
In an industrial setting, the production of Silane, (1-cyclohexen-1-yloxy)dimethylphenyl- may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often employing advanced techniques such as distillation and chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
Silane, (1-cyclohexen-1-yloxy)dimethylphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silane derivatives.
Substitution: The silane group can participate in substitution reactions, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Silane, (1-cyclohexen-1-yloxy)dimethylphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: The compound is explored for its potential use in biomaterials and drug delivery systems.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including as a component in medical devices.
Mechanism of Action
The mechanism by which Silane, (1-cyclohexen-1-yloxy)dimethylphenyl- exerts its effects involves the interaction of the silane group with various molecular targets. The compound can form stable bonds with oxygen and nitrogen-containing groups, making it useful in cross-linking and surface modification applications. The pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
- Silane, (1-cyclohexen-1-yloxy)(1,1-dimethylethyl)dimethyl-
- 1-(Trimethylsiloxy)cyclohexene
- Dimethylphenylsilane
Uniqueness
Silane, (1-cyclohexen-1-yloxy)dimethylphenyl- is unique due to its specific combination of a cyclohexenyl group and a dimethylphenyl group bonded to a silane. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it particularly valuable in specialized applications .
Properties
CAS No. |
65335-74-2 |
|---|---|
Molecular Formula |
C14H20OSi |
Molecular Weight |
232.39 g/mol |
IUPAC Name |
cyclohexen-1-yloxy-dimethyl-phenylsilane |
InChI |
InChI=1S/C14H20OSi/c1-16(2,14-11-7-4-8-12-14)15-13-9-5-3-6-10-13/h4,7-9,11-12H,3,5-6,10H2,1-2H3 |
InChI Key |
WMZDUHMEGIJHMO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)OC2=CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


